molecular formula C19H22BrNO4S2 B1682382 Tiotropium bromide CAS No. 136310-93-5

Tiotropium bromide

Cat. No. B1682382
M. Wt: 472.4 g/mol
InChI Key: DQHNAVOVODVIMG-RGECMCKFSA-M
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Description

Tiotropium bromide, sold under the brand name Spiriva among others, is a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma . It is used to treat chronic bronchitis and emphysema .


Molecular Structure Analysis

Tiotropium bromide has a molecular formula of C19H22BrNO4S2 and an average mass of 472.416 Da . It has 5 defined stereocentres .


Chemical Reactions Analysis

Tiotropium bromide is a bronchodilator and its use can lead to certain chemical interactions. For instance, the risk or severity of adverse effects can be increased when Nortriptyline is combined with Tiotropium. The risk or severity of Tachycardia can be increased when Tiotropium is combined with Nylidrin .


Physical And Chemical Properties Analysis

Tiotropium bromide has a molecular weight of 490.43 and is soluble in water up to 2 mg/mL . It is poorly absorbed from the GI tract, and systemic absorption may occur from the lung .

Scientific Research Applications

Bronchodilator Efficacy in COPD

Tiotropium bromide has been recognized for its effectiveness as a bronchodilator in patients with chronic obstructive pulmonary disease (COPD). It operates by blocking the muscarinic receptors in the airways, leading to sustained bronchodilation in moderate and severe COPD cases. Tiotropium is associated with increased lung function, improved health-related quality of life, and reduced dyspnea and acute exacerbations of COPD. It has shown superiority in bronchodilation and clinical outcomes like reducing acute exacerbation events and improving the quality of life compared to other agents such as salmeterol and ipratropium (Mamary & Criner, 2009); (Yohannes, Connolly, & Hanania, 2013); (Hvizdos, Goa, Noord, Vincken, & Casaburi, 2002).

Structural Analysis and Solid-State NMR Studies

The crystal structures of tiotropium bromide and its monohydrate have been studied, revealing some major errors in previously published structures. Solid-state nuclear magnetic resonance (NMR) spectroscopy and quantum mechanical gauge-including projector-augmented wave (GIPAW) calculations were used to correct these errors and obtain reliable structures. This approach is effective for structural analysis of drug substances and identification of polymorphs (Pindelska, Szeleszczuk, Pisklak, Majka, & Kołodziejski, 2015).

Impact on Lung Function and Health-Related Quality of Life

Several studies have demonstrated the positive impact of tiotropium bromide on lung function and health-related quality of life in patients with COPD. It significantly improves spirometry, hyperinflation, dyspnea, and reduces acute exacerbations and mortality. These effects are attributed to its action on the muscarinic receptors in the airways (Heredia, 2009); (Price, 2006).

Anti-inflammatory Activity in COPD

Tiotropium bromide also exhibits anti-inflammatory properties, especially in the context of cigarette smoke-induced pulmonary inflammation in COPD. It has been shown to concentration-dependently inhibit pulmonary neutrophilic inflammation and reduce the pulmonary release of various inflammatory mediators. This suggests that its beneficial effects in COPD might be associated with anti-inflammatory activity (Wollin & Pieper, 2009).

Regulation of Airway Inflammation in Asthma

Tiotropium bromide has been identified as effective in managing pediatric and adolescent asthma. It modulates airway inflammation through the functions of group 2 innate lymphoid cells (ILC2s), which are involved in asthma exacerbation. This indicates its potential in reducing exacerbation frequency in moderate to severe asthma cases (Matsuyama, Machida, Motomura, Takagi, Doutake, Tanoue-Hamu, Kondo, Mizuno, Moro, & Inoue, 2021); (Sunther, Marchon, & Gupta, 2020).

Safety And Hazards

Tiotropium bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, and to avoid breathing dust .

Future Directions

Tiotropium bromide is safe and efficacious as a long-term, once-daily LAMA for the maintenance treatment of COPD and for reducing COPD exacerbations . It is also being studied for its potential benefits in patients with cystic fibrosis . The future directions of Tiotropium bromide usage could include further exploration of its benefits in other respiratory conditions.

properties

IUPAC Name

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHNAVOVODVIMG-RGECMCKFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044214
Record name Tiotropium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiotropium bromide

CAS RN

136310-93-5
Record name Tiotropium bromide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136310935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiotropium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,2β,4β,5α,7β)-7-[(2-Hydroxy-2,2-di-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIOTROPIUM BROMIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX112XZP0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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